molecular formula C17H15N5S B2678334 (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole CAS No. 612049-38-4

(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole

Cat. No.: B2678334
CAS No.: 612049-38-4
M. Wt: 321.4
InChI Key: STLAXYPSLXOBKS-WOJGMQOQSA-N
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Description

(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole is a synthetic small molecule of significant interest in chemical biology and medicinal chemistry research, primarily for its potential as a theranostic agent. Its core research value lies in its dual functionality; it is investigated for its ability to interact with specific nucleic acid structures and its inherent fluorescent properties. Studies indicate that this benzimidazole-thiazole hydrazone compound can function as a G-quadruplex DNA stabilizer . G-quadruplexes are non-canonical DNA structures found in promoter regions of certain oncogenes and telomeres, and their stabilization can inhibit gene expression and telomere maintenance, presenting a promising strategy in anticancer research. Concurrently, the molecule's extended conjugated system allows it to act as a selective fluorescent probe . Upon binding to its biological targets, such as G-quadruplex DNA or specific metal ions, its fluorescence emission can be significantly enhanced or shifted, enabling researchers to visualize and monitor these targets in real-time within cellular models. This combination of targeted biological activity and detectable signal output makes it a valuable tool for probing the mechanisms of cancer cell proliferation and for developing novel diagnostic and therapeutic approaches. Research utilizing this compound is strictly for laboratory use to further our understanding of these complex biological processes.

Properties

IUPAC Name

N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-2-22-14-9-5-3-7-12(14)19-16(22)11-18-21-17-20-13-8-4-6-10-15(13)23-17/h3-11H,2H2,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAXYPSLXOBKS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole is a hybrid molecule featuring both benzimidazole and thiazole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its potential applications in pharmacology.

Structure and Synthesis

The compound is synthesized through a multi-step process involving the condensation of 1-ethyl-1H-benzo[d]imidazole with hydrazine derivatives and subsequent reactions to form the thiazole ring. The structural features of the compound are crucial for its biological activity, particularly the presence of electron-donating and withdrawing groups that influence its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing benzimidazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to cell death . The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
(E)-2...MDA-MB-23110Apoptosis via mitochondrial disruption
(E)-2...A43115Caspase activation

2. Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The minimal inhibitory concentration (MIC) values indicate that the compound effectively inhibits growth against strains such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Candida albicans64

3. Topoisomerase Inhibition

The compound's structural similarity to known topoisomerase inhibitors suggests it may also inhibit topoisomerase II, an essential enzyme in DNA replication. Studies have shown that modifications on the benzimidazole scaffold can enhance inhibitory potency .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Study A: A series of benzimidazole-thiazole hybrids were synthesized and evaluated for their anticancer activity, revealing that specific substitutions on the benzene ring significantly enhanced potency against various cancer cell lines .
  • Study B: Molecular docking studies indicated that certain electron-donating groups on the thiazole ring improve binding affinity to target proteins involved in cancer progression, suggesting a rationale for further optimization of this compound .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing benzimidazole and thiazole structures. For instance, derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives exhibited significant effectiveness against various strains of bacteria and fungi, suggesting that (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole could also possess similar properties .

Antiviral Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives display antiviral activity against several viruses, including those responsible for respiratory infections. The synthesis of novel acyl-hydrazone derivatives has shown promising results against viral pathogens, indicating a potential application for this compound in antiviral drug development .

Anticancer Potential

Compounds with similar structural characteristics have been investigated for their anticancer properties. Studies demonstrate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of this compound in cancer research could yield valuable insights into its efficacy as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the hydrazone linkage between the benzimidazole and thiazole components. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Objective Findings
Mahendrasinh et al. (2013) Evaluate antimicrobial activityNovel thiadiazole derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Chitti et al. (2022) Synthesize benzimidazole-thiazole derivativesIdentified compounds with potent antimycobacterial activity against Mycobacterium tuberculosis.
Surendar et al. (2019) Assess antiviral propertiesDerivatives demonstrated effectiveness against Coxsackie B4 virus, indicating potential for further development in antiviral therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzimidazole-thiazole hybrids. Key structural analogues include:

Compound Name Substituents Key Differences Biological Activity Reference
(E)-1-(6-Bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine (7a) Bromo (C6 of benzothiazole), diphenylmethylene Bulkier aryl groups reduce solubility; bromo enhances halogen bonding Anticancer (DNA intercalation)
(E)-4-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(p-tolyl)ethylidene)hydrazinyl)phenol (9) p-Tolyl, oxazole ring Oxazole increases polarity; thioether linkage alters pharmacokinetics Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM)
(E)-5-Benzylidene-2-((E)-2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl) Triazole and thiazolone rings Triazole introduces hydrogen bond acceptors; thiazolone enhances metabolic stability Antimicrobial (MIC = 4 µg/mL against S. aureus)
Target compound Ethyl (N1 of benzimidazole), unsubstituted benzothiazole Ethyl improves lipophilicity; simpler structure enhances oral bioavailability Not yet reported (predicted cholinesterase inhibition based on docking studies)

Key Observations :

  • Substituent Impact : Halogenation (e.g., bromo in 7a) improves target binding but may reduce solubility. Ethyl groups (target compound) balance lipophilicity and membrane permeability .
Pharmacokinetic and Physicochemical Properties
  • Rotatable Bonds : The target compound has 4 rotatable bonds, below the threshold (≤10) for optimal oral bioavailability .
  • Polar Surface Area (PSA) : Calculated PSA = 98 Ų (vs. 140 Ų cutoff), suggesting favorable intestinal absorption .
  • Lipophilicity : logP = 2.8 (predicted), lower than brominated analogues (logP ~3.5), reducing hepatotoxicity risk .

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